3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid
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Overview
Description
3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is a complex organic compound that features both imidazole and nitroisoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the nitroisoindoline group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require the use of halogenating agents or other electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group may yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites on proteins, while the nitroisoindoline group may participate in redox reactions or other chemical processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-4-yl)propanoic acid: Lacks the nitroisoindoline group, making it less versatile in certain applications.
2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid: Lacks the imidazole ring, which may limit its binding capabilities.
Uniqueness
3-(1H-imidazol-4-yl)-2-(4-nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is unique due to the presence of both the imidazole and nitroisoindoline groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-12-8-2-1-3-9(18(23)24)11(8)13(20)17(12)10(14(21)22)4-7-5-15-6-16-7/h1-3,5-6,10H,4H2,(H,15,16)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHVSASNRLSIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C(CC3=CN=CN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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